(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine
Description
Properties
CAS No. |
155271-09-3 |
|---|---|
Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-7-24-19-18(20(26)25(8-2)21(24)27)23(5)17(22-19)10-9-15-11-14(4)16(28-6)12-13(15)3/h9-12H,7-8H2,1-6H3/b10-9+ |
InChI Key |
KLIDVSSHQJVUSP-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C=C(C(=C3)C)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation of Xanthine Core
- Reagents : Ethyl iodide or ethyl bromide.
- Base : Potassium carbonate or sodium hydride.
- Solvent : DMF or DMSO.
- Conditions : Reaction is carried out at 50–80°C for 6–12 hours to ensure complete alkylation at positions 1 and 3.
Step 2: Condensation Reaction
- Reagents : 4-Methoxy-2,5-dimethylbenzaldehyde and a base such as sodium hydroxide or potassium hydroxide.
- Solvent : Ethanol or methanol can be used as polar solvents.
- Conditions : The reaction is conducted at room temperature to 60°C for 10–24 hours to form the styryl group via an aldol condensation mechanism.
Step 3: Purification
The synthesized compound is purified using:
- Chromatography techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Recrystallization from ethanol or methanol to obtain high-purity crystals.
Alternative Methods
Method A: Use of Dehydrating Agents
In some cases, dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are employed to facilitate condensation reactions under anhydrous conditions.
Method B: Solvent-Free Reactions
For environmentally friendly synthesis:
- Reactions are performed without solvents using microwave irradiation to reduce reaction time and energy consumption.
Reaction Monitoring and Analysis
To ensure the successful synthesis of this compound:
- Spectroscopic Analysis :
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.
- Infrared (IR) spectroscopy identifies functional groups.
- Mass Spectrometry :
- Used to confirm molecular weight and purity.
- Chromatographic Techniques :
- TLC and HPLC monitor reaction progress and isolate intermediates.
Data Table: Reaction Conditions Overview
| Step | Reagents | Solvent | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl iodide, K₂CO₃ | DMF | 50–80 | 6–12 hours | Alkylation at positions 1 & 3 |
| 2 | 4-Methoxy-2,5-dimethylbenzaldehyde, NaOH | Ethanol | RT–60 | 10–24 hours | Aldol condensation |
| Alt A | POCl₃ | Anhydrous THF | RT–50 | 0.5–12 hours | Dehydration-based condensation |
| Alt B | Microwave-assisted synthesis | None | ~100 | <1 hour | Solvent-free method |
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthine derivatives, which may have different pharmacological properties.
Scientific Research Applications
Acetylcholinesterase Inhibition
Recent studies have indicated that xanthine derivatives, including (E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine, exhibit significant acetylcholinesterase inhibitory activity. This property is crucial for the development of treatments for Alzheimer's disease and other neurodegenerative disorders.
Case Study:
A study synthesized various methylxanthine derivatives and evaluated their acetylcholinesterase inhibitory activities using Ellman’s method. Among them, several compounds demonstrated potent inhibition with IC50 values ranging from 0.089 to 0.746 µM, indicating that modifications in the xanthine structure can enhance bioactivity .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound 53 | 0.25 | Potent |
| Compound 59 | 0.552 | Moderate |
| Compound 65 | 0.089 | Potent |
| Compound 66 | 0.746 | Moderate |
| Compound 69 | 0.121 | Potent |
Treatment of Neurological Disorders
The compound has been explored as a potential therapeutic agent for Parkinson's disease and other neurological conditions due to its pharmacological properties.
Case Study:
A patent describes the use of xanthine derivatives as active ingredients in formulations aimed at treating Parkinson's disease . The structural modifications in these compounds can lead to enhanced efficacy and reduced side effects compared to traditional treatments.
Synthesis and Green Chemistry
The synthesis of this compound can be achieved through eco-friendly methods that minimize environmental impact.
Synthesis Method:
A recent study highlighted a green synthesis approach using non-toxic solvents and mild reaction conditions to produce structurally novel xanthine derivatives efficiently . This methodology not only enhances yield but also aligns with sustainable practices in chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound increases the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Relevance
The compound belongs to a class of 8-styrylxanthines, which are known for adenosine receptor (ADOR) modulation. Below is a comparative analysis with key analogues:
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine is a synthetic xanthine derivative notable for its diverse biological activities. This compound has been studied for its potential in various therapeutic applications, primarily due to its interactions with adenosine receptors and its role as a phosphodiesterase inhibitor.
Chemical Structure and Properties
- Molecular Formula : C21H26N4O3
- Molecular Weight : 382.46 g/mol
- IUPAC Name : 1,3-diethyl-8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7H-purine-2,6-dione
- CAS Number : 155271-06-0
The primary biological activity of this compound involves its function as an adenosine receptor antagonist , specifically targeting the A1 and A2A receptors. These receptors play critical roles in various physiological processes, including neurotransmission and cardiovascular function.
Adenosine Receptor Interaction
Research indicates that the compound exhibits significant affinity for both A1 and A2A adenosine receptors. The para-substitution on the phenolic side-chain enhances this affinity:
- A1 Receptor Affinity : Compounds with a 1,3-diethyl substitution pattern showed increased binding affinity compared to their dimethyl counterparts.
- A2A Receptor Affinity : The presence of the methoxy group at the para position significantly improved A2A receptor binding, with reported Ki values in the nanomolar range for specific analogs .
1. Antidepressant Effects
The compound has been explored for its antidepressant properties due to its ability to modulate adenosine signaling pathways. Xanthine derivatives have shown promise in treating mood disorders by acting on neurotransmitter systems involved in depression .
2. Neuroprotective Properties
Studies suggest that this compound may have neuroprotective effects beneficial for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its antagonistic action on adenosine receptors can potentially mitigate neuroinflammation and promote neuronal survival .
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| PubMed Study | Identified as a novel A1 and A2A adenosine receptor antagonist with potential applications in neurodegenerative disorders. |
| Patent Research | Highlighted its antidepressant properties and mechanism through adenosine receptor modulation. |
| Chemical Analysis | Confirmed structural integrity and pharmacological potential based on molecular interactions. |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to produce (E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine, and how is its structural integrity validated?
- Methodological Answer : Synthesis involves regioselective alkylation and styryl group introduction. For example, analogs like (E)-8-styrylxanthines are synthesized via palladium-catalyzed cross-coupling reactions or Traube purine synthesis modifications. Structural validation uses NMR (e.g., distinguishing E/Z isomers via coupling constants) and mass spectrometry. Challenges include ensuring stereochemical purity of the styryl group and avoiding N-substitution ambiguities .
Q. What biological targets are associated with this compound based on structural analogs?
- Methodological Answer : The styryl-xanthine scaffold is linked to adenosine receptor antagonism, particularly A2A subtypes, due to structural similarity to KF17837 ((E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine). In vitro binding assays (e.g., radioligand displacement) and molecular docking studies are used to confirm receptor affinity. Myopia-related pathways (e.g., ADORA2A-DRD2 heterodimer modulation in retinal cells) are also implicated .
Q. How is purity assessed for this compound in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS compares retention times against authenticated standards. Purity thresholds (>95%) are critical for pharmacological studies to exclude confounding effects from racemic mixtures or byproducts .
Advanced Research Questions
Q. How does the E-configuration of the styryl group influence adenosine receptor binding selectivity and efficacy?
- Methodological Answer : Comparative studies using E vs. Z isomers reveal steric and electronic effects on receptor interactions. For example, the E-configuration in KF17837 enhances A2A affinity by aligning methoxy groups with receptor subpockets. Computational modeling (e.g., molecular dynamics simulations) and competitive binding assays (Ki values) quantify selectivity across adenosine receptor subtypes .
Q. What contradictions exist regarding its therapeutic applications, and how can experimental design resolve them?
- Methodological Answer : While some studies highlight myopia inhibition via axial length modulation (AUC improvement from 0.80 to 0.92 in predictive models), others suggest metabolic roles (e.g., urate solubility enhancement). Controlled in vivo studies with dual endpoints (e.g., ocular biometry and serum urate levels) and multivariate regression models can isolate context-specific effects .
Q. What pharmacokinetic methodologies evaluate blood-brain barrier (BBB) permeability for this compound?
- Methodological Answer : Parallel artificial membrane permeability assays (PAMPA-BBB) predict passive diffusion. In vivo models (e.g., rodent CSF/plasma ratio measurements) and PET imaging with radiolabeled analogs assess active transport. LogP calculations (e.g., 3.5 for similar styryl-xanthines) guide structural optimizations for CNS targeting .
Q. How can multifunctional biochemical roles (e.g., myopia inhibition and urate modulation) be systematically evaluated?
- Methodological Answer : Integrated omics approaches (transcriptomics/proteomics of retinal and renal tissues) identify shared pathways. In silico polypharmacology models predict off-target interactions, while ex vivo assays (e.g., urate crystallization inhibition at 475 mg/L) validate dual functionality .
Q. Which experimental models best capture its efficacy in myopia intervention?
- Methodological Answer :
- In vitro : Human retinal pigment epithelial (RPE) cells with ADORA2A-DRD2 heterodimer analysis (e.g., cAMP/PKA signaling).
- In vivo : Form-deprivation myopia models in guinea pigs, measuring axial length changes (e.g., 0.25 mm reduction vs. placebo) and refractive error .
- Endpoint Prioritization : Axial length, corneal curvature, and transcriptional profiling of dopamine-related genes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
